N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Technical Guide for Researchers and Drug Development Professionals
N-(Biotin-PEG4)-N-bis(PEG4-Boc): A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional crosslinker that is gaining significant attention in the field of targeted protein degradation and bioconjugation. Its unique architecture, featuring a biotin (B1667282) moiety for detection and purification, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance, and two tert-butyloxycarbonyl (Boc)-protected amine groups, makes it a versatile tool for the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides an in-depth overview of its structure, properties, and applications, complete with experimental protocols and workflow visualizations.
Structure and Chemical Properties
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a branched molecule with three arms emanating from a central nitrogen atom. One arm is conjugated to biotin via a PEG4 linker. The other two arms consist of PEG4 chains terminating in Boc-protected amines. The PEG spacers are hydrophilic, which helps to improve the solubility of the entire molecule and any conjugate it forms.[3] The Boc protecting groups provide a strategic advantage by allowing for controlled, sequential conjugation reactions. These groups are stable under a variety of conditions but can be readily removed under acidic conditions to expose the primary amines for subsequent coupling.[4][5]
The core structure facilitates the creation of Y-shaped or forked linkers in bioconjugates. This can be particularly useful in the design of PROTACs, where one end of the molecule binds to a target protein and the other to an E3 ubiquitin ligase, mediating the degradation of the target protein.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C50H94N4O18S | [2] |
| Molecular Weight | 1071.36 g/mol | [2] |
| CAS Number | 2112730-79-5 | [2] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Storage | Recommended at -20°C | [6] |
Applications in Research and Drug Development
The primary application of N-(Biotin-PEG4)-N-bis(PEG4-Boc) is in the synthesis of PROTACs.[2] PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[1][2] This molecule serves as a versatile linker to connect a ligand for the target protein with a ligand for an E3 ubiquitin ligase.
Beyond PROTACs, this linker can be utilized in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The branched nature of the linker allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR).
-
Diagnostic Reagents: The biotin moiety allows for the development of sensitive detection reagents for use in assays such as ELISA and Western blotting.
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors and microarrays.
Experimental Protocols
The following is a generalized protocol for the use of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in the synthesis of a bioconjugate, such as a PROTAC. This protocol assumes the user has a target protein ligand with a suitable reactive group (e.g., a carboxylic acid) and an E3 ligase ligand with a primary amine.
1. Conjugation of the First Ligand (Target Protein Ligand)
-
Principle: The initial conjugation step involves coupling the target protein ligand to the biotin-PEG4 arm of the linker. This is typically achieved by activating the carboxylic acid group on the ligand to form an active ester (e.g., an NHS ester) which then reacts with the terminal amine of the biotin-PEG4 arm (after deprotection if necessary, though in this molecule's case, the biotin arm is typically pre-activated or has a reactive group for direct coupling). For this specific molecule, it is more likely that one of the Boc-protected arms is first deprotected to react with the first ligand.
-
Materials:
-
N-(Biotin-PEG4)-N-bis(PEG4-Boc)
-
Target protein ligand with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine)
-
-
Procedure:
-
Dissolve the target protein ligand and a molar excess of EDC and NHS in anhydrous DMF.
-
Stir the reaction at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate vial, perform a selective deprotection of one of the Boc groups on N-(Biotin-PEG4)-N-bis(PEG4-Boc) using a mild acidic condition (e.g., trifluoroacetic acid in dichloromethane) if a free amine is not already present for this initial conjugation. This step is hypothetical and depends on the exact synthesis strategy; often one arm is differentially protected. Assuming one amine is available or deprotected:
-
Add the activated ligand solution to a solution of N-(Biotin-PEG4)-N-bis(PEG4-Boc) in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
-
Once the reaction is complete, quench any unreacted active esters with a quenching reagent.
-
Purify the resulting conjugate using chromatography (e.g., HPLC).
-
2. Deprotection of the Boc Groups
-
Principle: To enable the conjugation of the second ligand (E3 ligase ligand), the remaining Boc protecting groups must be removed to expose the primary amines.
-
Materials:
-
Biotin-PEG4-linker-Ligand 1 conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the purified conjugate from Step 1 in DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by LC-MS.
-
Once complete, neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the deprotected product and purify it.
-
3. Conjugation of the Second Ligand (E3 Ligase Ligand)
-
Principle: The newly exposed primary amines on the linker are now available to react with an activated form of the E3 ligase ligand.
-
Materials:
-
Deprotected Biotin-PEG4-linker-Ligand 1 conjugate
-
E3 ligase ligand (e.g., with a carboxylic acid group)
-
EDC and NHS
-
Anhydrous DMF
-
-
Procedure:
-
Activate the carboxylic acid group of the E3 ligase ligand using EDC and NHS in anhydrous DMF, as described in Step 1.
-
Add the activated E3 ligase ligand to the deprotected conjugate from Step 2.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule using HPLC.
-
Visualizing Workflows and Mechanisms
General Workflow for Bioconjugation using a Boc-Protected Linker
Caption: Sequential bioconjugation using a Boc-protected bifunctional linker.
General Mechanism of Action for a PROTAC
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
N-(Biotin-PEG4)-N-bis(PEG4-Boc) is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating features that enhance solubility, enable controlled conjugation, and facilitate detection, makes it an ideal building block for the synthesis of sophisticated biomolecular constructs like PROTACs and ADCs. The methodologies and workflows presented in this guide provide a solid foundation for the successful application of this linker in innovative research and development projects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. N-(N-Boc-PEG4)-N-bis(PEG4-amine) | BroadPharm [broadpharm.com]
